2,4-Dimethoxybenzohydrazide

Description

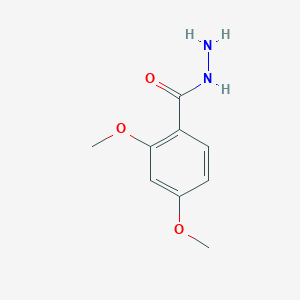

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(12)11-10)8(5-6)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLNKGMNBJMNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332441 | |

| Record name | 2,4-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103956-10-1 | |

| Record name | 2,4-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxybenzohydrazide

Synthesis of the 2,4-Dimethoxybenzohydrazide Core Structure

The formation of the this compound core structure is a well-established process in organic synthesis, typically involving a two-step reaction sequence. This process begins with the esterification of a substituted benzoic acid, followed by a hydrazinolysis reaction.

Esterification of Substituted Benzoic Acids (e.g., 2,4-Dimethoxybenzoic Acid)

The initial step in synthesizing this compound is the esterification of 2,4-Dimethoxybenzoic acid. mdpi.comthermofisher.comnih.gov This reaction converts the carboxylic acid group into an ester, which is a more reactive intermediate for the subsequent step. A common method involves reacting 2,4-Dimethoxybenzoic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid. mdpi.comsmolecule.comtandfonline.com The reaction mixture is typically heated under reflux to drive the reaction to completion. The resulting ester, for instance, methyl 2,4-dimethoxybenzoate, can then be isolated and purified. researchgate.net Alternative methods for esterification exist, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst, which can proceed under milder conditions. google.com

Table 1: Esterification of 2,4-Dimethoxybenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

| 2,4-Dimethoxybenzoic acid | Methanol | Sulfuric Acid | Reflux | Methyl 2,4-dimethoxybenzoate |

| 2,4-Dimethoxybenzoic acid | Ethanol | Sulfuric Acid | Reflux | Ethyl 2,4-dimethoxybenzoate |

Hydrazinolysis Reactions for Hydrazide Formation

The second step is the hydrazinolysis of the previously formed ester. This reaction involves treating the ester with hydrazine (B178648) hydrate. smolecule.comtandfonline.com The nucleophilic hydrazine molecule attacks the ester's carbonyl carbon, leading to the displacement of the alcohol group and the formation of the hydrazide. This reaction is often carried out in a solvent such as ethanol and may be heated to ensure a complete reaction. smolecule.comtandfonline.com The resulting this compound can then be isolated from the reaction mixture, often through precipitation and recrystallization, to yield a pure product. journalcra.com This two-step process provides an efficient route to the desired hydrazide core structure. smolecule.comtandfonline.com

Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile scaffold for creating a diverse range of derivatives. These derivatization strategies are employed to explore and enhance the biological activities of the parent molecule.

Formation of N'-Substituted Hydrazones and Schiff Bases via Condensation Reactions

A primary derivatization strategy involves the condensation reaction of this compound with various aldehydes or ketones. smolecule.comresearchgate.net This reaction leads to the formation of N'-substituted hydrazones, which are a class of compounds known for their wide spectrum of biological activities. smolecule.comresearchgate.net The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. jrespharm.com The resulting hydrazones can exhibit a range of pharmacological properties, and this method allows for the systematic modification of the molecule to study structure-activity relationships. semanticscholar.orgnih.gov

Table 2: Synthesis of Hydrazone Derivatives from this compound

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Substituted Aldehyde | N'-Substituted Hydrazone |

| This compound | Substituted Ketone | N'-Substituted Hydrazone |

Reactions with Isothiocyanates and Sulfonyl Chlorides for Novel Analogues

Further diversification of the this compound structure can be achieved through reactions with isothiocyanates and sulfonyl chlorides. Isothiocyanates, which are reactive compounds containing an -N=C=S group, can react with the hydrazide to form thiosemicarbazide (B42300) derivatives. nih.govnih.govrjpharmacognosy.ir These derivatives are of interest due to their potential biological activities. mdpi.com Similarly, sulfonyl chlorides can react with the amino group of the hydrazide to yield sulfonamide derivatives. semanticscholar.orgijarsct.co.inrsc.org This reaction introduces a sulfonyl group into the molecule, which is a common pharmacophore in many drugs. ijarsct.co.in These reactions expand the chemical space accessible from the this compound core, providing opportunities for the discovery of novel bioactive compounds.

Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single hybrid molecule. tandfonline.com This approach aims to create new molecules with improved affinity, efficacy, and potentially a dual mode of action. tandfonline.com this compound is an attractive candidate for molecular hybridization due to its established role as a scaffold. tandfonline.com By linking it to other known bioactive moieties, researchers can develop hybrid compounds with enhanced or novel biological activities. researchgate.net For instance, hybrid molecules incorporating the 2,4-dimethoxybenzoyl group have been designed and synthesized to target specific biological pathways, demonstrating the potential of this strategy in drug discovery. tandfonline.comsemanticscholar.org The concept of hybridization relies on the principle that the combination of different structural motifs can lead to synergistic effects at the molecular level. youtube.comtru.ca

Structural Characterization and Elucidation of 2,4 Dimethoxybenzohydrazide Compounds

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 2,4-dimethoxybenzohydrazide. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the methoxy (B1213986) groups (-OCH₃) at the 2- and 4-positions of the benzene (B151609) ring typically appear as distinct singlets. For instance, in a related compound, 3,4-dimethoxybenzohydrazide (B1302353), these singlets are observed at approximately δ 3.37 and 3.45 ppm, integrating for a total of six protons. tandfonline.com The protons of the hydrazide's amino group (-NH₂) are found further downfield, with a characteristic signal around δ 5.45–5.60 ppm. A key feature of this -NH₂ peak is that it is exchangeable with deuterium (B1214612) oxide (D₂O), meaning the peak disappears from the spectrum upon addition of D₂O, confirming the presence of these labile protons. The aromatic protons on the benzene ring exhibit complex splitting patterns in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm, with their specific shifts and coupling constants dependent on their substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org For derivatives of dimethoxybenzohydrazide, signals for the methoxy carbons are typically found around δ 56 ppm. tandfonline.com The carbonyl carbon (C=O) of the amide group is significantly deshielded and appears much further downfield, often in the range of δ 162-168 ppm. tandfonline.com The aromatic carbons also give rise to a series of signals in the downfield region, generally between δ 100 and δ 160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups showing the most downfield shifts within this range due to the deshielding effect of the oxygen.

Table 1: Representative NMR Data for Dimethoxybenzohydrazide Derivatives

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Methoxy (OCH₃) | 3.37–3.45 | tandfonline.com |

| ¹H | Hydrazide (NH₂) | 5.45–5.60 | |

| ¹³C | Methoxy (OCH₃) | 56.12, 56.22 | tandfonline.com |

| ¹³C | Carbonyl (C=O) | 162.75 | tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. specac.com

In the IR spectrum of this compound and its derivatives, several characteristic absorption bands confirm its structure. A prominent and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the range of 1660–1680 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) in the hydrazide moiety give rise to one or two bands in the region of 3165–3400 cm⁻¹. tandfonline.comresearchgate.net The broadness of these N-H bands can sometimes indicate the presence of hydrogen bonding. specac.com

Other significant absorptions include the C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and the aliphatic C-H stretching of the methoxy groups, typically found just below 3000 cm⁻¹. tandfonline.com The C-O stretching vibrations of the ether linkages of the methoxy groups produce strong signals in the fingerprint region, usually between 1000 and 1300 cm⁻¹. ocr.org.uk

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (C=O) | Stretch | 1660–1680 | |

| Hydrazide (N-H) | Stretch | 3165–3400 | tandfonline.comresearchgate.net |

| Aromatic (C-H) | Stretch | ~3083 | tandfonline.com |

| Aliphatic (C-H) | Stretch | 2850–2919 | tandfonline.com |

| Ether (C-O) | Stretch | 1000–1300 | ocr.org.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The spectrum reveals the wavelengths at which the molecule absorbs light, which correspond to the energy required to promote electrons from a ground electronic state to an excited state.

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are typically intense and occur in the UV region. The n→π* transitions, involving the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals, are generally weaker and may appear at longer wavelengths. researchgate.net For example, derivatives of dimethoxybenzohydrazide have been shown to exhibit absorption maxima that can be attributed to these transitions. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent and the specific substituents on the aromatic ring. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. thermofisher.com Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound, allowing them to be ionized directly from a solution. nih.gov

In ESI-MS analysis, this compound (C₉H₁₂N₂O₃, molecular weight 196.2 g/mol ) would be expected to show a prominent signal corresponding to its protonated molecule, [M+H]⁺, at an m/z value of approximately 197.2. HRMS would confirm the exact mass of this ion, providing strong evidence for the molecular formula. miamioh.edu

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For hydrazide derivatives, characteristic fragmentation pathways often involve cleavage of the N-N bond and the amide C-N bond, leading to the formation of specific fragment ions that help to piece together the molecule's structure. For instance, a derivative of dimethoxybenzohydrazide showed a molecular ion peak corresponding to its molecular formula, confirming its identity. tandfonline.com

Crystallographic Investigations and Supramolecular Assemblies

While spectroscopic methods provide crucial data on molecular structure and connectivity, single-crystal X-ray diffraction offers an unparalleled, detailed view of the molecule's three-dimensional architecture in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration, Molecular Geometry, and Conformation

For hydrazide compounds, SCXRD studies reveal important details about the planarity of the molecule and the orientation of the hydrazide group relative to the benzene ring. In a related structure, 4-iodobenzohydrazide, the hydrazide group was found to be inclined at an angle of 13.3° with respect to the benzene ring. iucr.org The crystal structures of hydrazide derivatives are often stabilized by a network of intermolecular hydrogen bonds. iucr.org These interactions, typically involving the N-H groups of the hydrazide moiety and the carbonyl oxygen, play a crucial role in the formation of supramolecular assemblies, such as rings and chains, within the crystal lattice. iucr.org The analysis of crystal structures of related dimethoxybenzohydrazide derivatives has confirmed their molecular structures and provided insight into their packing in the solid state. tandfonline.comresearchgate.net

Table 3: Crystallographic Data for a Representative Hydrazide Compound (4-Iodobenzohydrazide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a (Å) | 28.4394 (18) | iucr.org |

| b (Å) | 4.4514 (3) | iucr.org |

| c (Å) | 13.3216 (9) | iucr.org |

| β (°) | 94.292 (2) | iucr.org |

| V (ų) | 1681.72 (19) | iucr.org |

| Z | 8 | iucr.org |

Computational Chemistry and in Silico Studies of 2,4 Dimethoxybenzohydrazide Derivatives

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,4-dimethoxybenzohydrazide derivatives, molecular docking simulations are instrumental in predicting their binding affinities and interaction patterns with specific biological targets, thereby providing insights into their potential therapeutic applications.

Research has shown that hydrazone derivatives, a class to which this compound belongs, are investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects. nih.gov Molecular docking studies have been employed to elucidate the interactions of these compounds at a molecular level. For instance, in a study of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, a related hydrazone compound, molecular docking was used to predict its interactions with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) protein receptors. nih.gov The primary forces governing the binding affinity and efficacy of such drug candidates are hydrogen bonding and hydrophobic interactions. nih.gov The results of these simulations can indicate a compound's preferential binding to one receptor over another, a critical factor in drug design and development. nih.gov

The process of molecular docking typically involves preparing the protein structure by removing water molecules and adding polar hydrogen atoms. nih.gov Docking simulations for pyrazolo-pyrimidinones tethered with hydrazide-hydrazones against the ATP binding site of EGFR have demonstrated high binding affinities, suggesting a potential mechanism for their cytotoxic effects. nih.gov The binding energies and interactions observed in these simulations, such as hydrogen bonds and hydrophobic contacts, are summarized to quantify the ligand-receptor binding affinity. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Hydrazone Derivatives

| Compound Class | Target Receptor(s) | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyridazine-based hydrazone | EGFR, HER2 | Preferential binding to EGFR over HER2, involving hydrophobic interactions and hydrogen bonding. | nih.gov |

| Pyrazolo-pyrimidinones with hydrazide-hydrazones | EGFR (ATP binding site) | High binding affinity, suggesting EGFR inhibition as a mechanism for cytotoxicity. | nih.gov |

| Triazole benzene (B151609) sulfonamide derivatives | Human Carbonic Anhydrase IX | Good binding energy scores and interactions with key amino acid residues. | rsc.org |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations provide valuable information on their electronic properties, reactivity, and spectroscopic characteristics. nih.gov

DFT calculations are employed to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The energy gap between HOMO and LUMO is a crucial parameter for determining molecular chemical stability. scispace.com A smaller energy gap suggests higher reactivity. These calculations can also generate molecular electrostatic potential (MEP) maps, which provide insights into the charge distribution and sites of chemical reactivity within a molecule. nih.govnih.gov For instance, MEP analysis can identify regions that are more electrophilic or nucleophilic, which can influence a compound's binding affinity and specificity towards biological targets. nih.gov

Furthermore, DFT can be used to predict vibrational spectra (FT-IR and Raman), which can be compared with experimental data to confirm the molecular structure and understand intramolecular charge transfer interactions. nih.gov In a study on a related dihydroxy-N'-(methoxybenzylidene)benzohydrazide, DFT calculations at the B3LYP/6-31G(d) level were used to determine the most stable conformer and its vibrational spectrum. nih.gov DFT methods are also utilized to calculate NMR chemical shifts, with the accuracy of the prediction being validated by comparing theoretical and experimental values. nih.gov

Table 2: Key Parameters Obtained from DFT Calculations for Benzohydrazide (B10538) and Related Derivatives

| Parameter | Significance | Example of Application | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates molecular chemical stability and reactivity. | Correlated with the minimum inhibitory concentration (MIC) of substituted phenylacetamide and benzohydrazide derivatives. | scispace.com |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites, predicting chemical reactivity and intermolecular interactions. | Used to determine hydrogen bond donor and acceptor capabilities in dimethoxybenzene derivatives. | nih.gov |

| Vibrational Frequencies | Predicts FT-IR and Raman spectra to confirm molecular structure and study charge transfer. | Confirmed charge transfer interaction in 2,4-dihydroxy-N'-(methoxybenzylidene)benzohydrazide. | nih.gov |

| NMR Chemical Shifts | Predicts 1H and 13C NMR spectra for structural elucidation. | Validated theoretical chemical shifts against experimental data for dimethoxybenzene derivatives. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Antimicrobial Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Antimicrobial Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of compounds with their biological or antimicrobial activity. These models are essential for designing new, more potent derivatives of this compound.

A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and their antibacterial activities were evaluated. researchgate.net Such studies form the basis for developing QSAR models, where various molecular descriptors are correlated with the observed biological activity. researchgate.net In a QSAR study of 2-thioarylalkyl benzimidazole (B57391) derivatives, quantum chemical descriptors such as the dipole moment, HOMO energy, and the smallest negative charge of the molecule were found to be responsible for their anthelmintic activity. researchgate.net

3D-QSAR studies, which consider the three-dimensional properties of molecules, have been performed on various heterocyclic compounds to understand the structural requirements for their biological activity. nih.govrsc.org For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors helped in identifying the structural features crucial for their antibacterial activity. nih.gov These models, once validated, can predict the activity of newly designed compounds before their synthesis, thus guiding the drug discovery process. researchgate.net

Table 3: Components of a Typical QSAR/SAR Study

| Component | Description | Example in a Study | Reference |

|---|---|---|---|

| Dataset | A series of compounds with known biological activities. | A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives with screened antibacterial activities. | researchgate.net |

| Molecular Descriptors | Physicochemical, electronic, or steric properties of the molecules. | Dipole moment, HOMO energy, and partial atomic charges for 2-thioarylalkyl benzimidazole derivatives. | researchgate.net |

| Mathematical Model | A statistical method (e.g., multiple linear regression, partial least squares) to correlate descriptors with activity. | Development of a 3D-QSAR model for 1,2,4-oxadiazole derivatives. | nih.gov |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. | Use of statistical indicators like R², Q², and F-test. | researchgate.netnih.gov |

Pharmacokinetic and Toxicological Predictions: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling is a crucial step in drug discovery that involves the in silico prediction of a compound's pharmacokinetic and toxicological properties. This analysis helps in identifying potential liabilities of drug candidates, such as poor absorption or high toxicity, at an early stage.

For derivatives of this compound, ADMET properties can be predicted using various computational tools. nih.govnih.gov These tools can estimate parameters like aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. nih.gov Additionally, toxicological endpoints such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition) can be predicted. nih.gov

In silico ADMET studies have been conducted on various heterocyclic compounds, including phthalazine (B143731) derivatives and indole (B1671886) derivatives. rsc.orgiaps.org.in These studies often employ Lipinski's rule of five to assess the drug-likeness of the compounds, considering factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov The goal is to design compounds with favorable ADMET profiles, increasing their chances of success in later stages of drug development. rsc.org

Table 4: Common ADMET Parameters and Their Significance

| Parameter | Significance | Prediction Method | Reference |

|---|---|---|---|

| Absorption | Predicts how well a drug is absorbed into the bloodstream. | Calculated properties like intestinal absorption and Caco-2 cell permeability. | nih.gov |

| Distribution | Indicates how a drug is distributed throughout the body. | Prediction of blood-brain barrier penetration and plasma protein binding. | nih.gov |

| Metabolism | Estimates how a drug is broken down by the body. | Prediction of inhibition or substrate status for cytochrome P450 enzymes. | nih.gov |

| Excretion | Predicts how a drug is eliminated from the body. | Often inferred from metabolism and other properties. | nih.gov |

| Toxicity | Assesses the potential for adverse effects. | Prediction of Ames mutagenicity, hERG inhibition, and carcinogenicity. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of this compound derivatives, MD simulations can provide detailed insights into their conformational flexibility and the dynamic nature of their interactions with biological targets. mdpi.com

MD simulations can be used to assess the stability of a ligand-receptor complex obtained from molecular docking. rsc.org By simulating the complex in a solvated environment, researchers can observe how the ligand and protein move and interact over a period of time, typically nanoseconds. rsc.orgmdpi.com This can help to confirm the binding mode predicted by docking and identify key interactions that are maintained throughout the simulation. rsc.org

Furthermore, MD simulations can reveal conformational changes in the receptor upon ligand binding, which may be important for its biological function. nih.gov Analysis of the simulation trajectories can provide information on the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand, indicating the stability and flexibility of different regions of the complex. rsc.org These simulations can also be used to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking alone. nih.gov

Table 5: Applications of Molecular Dynamics Simulations in Drug Discovery

| Application | Description | Key Analyses | Reference |

|---|---|---|---|

| Binding Stability Assessment | Evaluates the stability of the ligand-receptor complex over time. | RMSD of the complex, analysis of hydrogen bonds and hydrophobic interactions. | rsc.org |

| Conformational Analysis | Studies the flexibility of the ligand and protein and conformational changes upon binding. | RMSF of protein residues, analysis of protein secondary structure changes. | mdpi.comnih.gov |

| Binding Free Energy Calculation | Provides a more accurate estimation of the binding affinity. | MM-PBSA and MM-GBSA methods. | rsc.orgnih.gov |

| Exploration of Binding Pathways | Can be used to study the process of a ligand binding to or unbinding from a receptor. | Steered molecular dynamics or umbrella sampling. | mdpi.com |

Topological Analysis of Crystal Structures (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

The topological analysis of crystal structures provides a detailed understanding of the intermolecular interactions that govern the packing of molecules in a solid state. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

For compounds related to this compound, Hirshfeld surface analysis can be used to investigate the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov The analysis involves mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, which allows for the identification of regions involved in close contacts. nih.gov

Table 6: Information Derived from Hirshfeld Surface Analysis

| Analysis Type | Information Provided | Example of Application | Reference |

|---|---|---|---|

| d_norm Surface | Visualizes intermolecular close contacts, with red spots indicating shorter contacts (stronger interactions). | Identified C—H···Cl interactions in a thiazole (B1198619) derivative. | nih.gov |

| 2D Fingerprint Plots | Quantifies the percentage contribution of different types of intermolecular contacts. | Showed that H···H contacts were the most prevalent in the crystal packing of a thiazole derivative. | nih.gov |

| Energy Framework Calculations | Calculates the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal packing. | Can be used to understand the relative strengths of different intermolecular interactions. | nih.gov |

Biological and Pharmacological Profiles of 2,4 Dimethoxybenzohydrazide Derivatives

Antimicrobial Activities

Derivatives of 2,4-dimethoxybenzohydrazide have been investigated for their potential as antimicrobial agents. The core structure, featuring a benzohydrazide (B10538) scaffold with methoxy (B1213986) groups at the 2 and 4 positions of the benzene (B151609) ring, serves as a platform for the synthesis of various bioactive molecules. However, detailed and specific research findings for this particular isomer are limited compared to its structural counterparts like 3,4-dimethoxybenzohydrazide (B1302353).

In Vitro Antibacterial Efficacy and Spectrum Against Gram-Positive and Gram-Negative Strains

While the broader class of benzohydrazides is known for its antibacterial properties, specific data detailing the in vitro efficacy and spectrum of this compound derivatives are not extensively documented in publicly available research. General statements suggest that hydrazide derivatives can be effective against clinical isolates of multidrug-resistant bacteria.

One study on hybrid molecules mentioned the synthesis of N'-(2,4-dihydroxybenzylidene)-2,4-dimethoxybenzohydrazide, but its evaluation was focused on cytotoxicity rather than antibacterial activity. In contrast, extensive research on the isomeric 3,4-dimethoxybenzohydrazide derivatives has yielded specific Minimum Inhibitory Concentration (MIC) values against a range of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

Due to the lack of specific data, a detailed data table for the antibacterial efficacy of this compound derivatives cannot be generated at this time.

In Vitro Antifungal Efficacy and Spectrum

The antifungal potential of this compound derivatives has been noted, with some research indicating activity against fungal pathogens such as Candida albicans. However, specific studies providing a comprehensive spectrum of activity or MIC values for a series of this compound derivatives are scarce.

Some sources have incorrectly attributed findings for 3,4-dimethoxybenzohydrazide derivatives to the 2,4-isomer, highlighting the need for careful review of primary literature. For instance, while compounds from a related series were noted for broad-spectrum antimicrobial effects, the foundational molecule was the 3,4-dimethoxy isomer. nih.gov

Without specific and verifiable data for this compound derivatives, a data table for antifungal efficacy cannot be provided.

In Vivo Evaluation of Antimicrobial Agents in Animal Models

There is a significant lack of published research on the in vivo evaluation of this compound derivatives as antimicrobial agents in animal models of infection. While toxicity assessments of some derivatives have been performed using zebrafish models, these studies were not designed to evaluate antimicrobial efficacy.

Conversely, studies on the isomeric N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have included in vivo testing in rat models of infection, where selected compounds were evaluated for their safety and efficacy. nih.govnih.gov This underscores a research gap in the in vivo validation of the antimicrobial potential of the this compound scaffold.

Mechanistic Investigations of Antimicrobial Action (e.g., Targeting Multidrug Efflux Pumps)

The precise mechanism of antimicrobial action for this compound derivatives has not been fully elucidated in the available scientific literature. It is generally proposed that their biological activity may stem from the ability to inhibit essential microbial enzymes by binding to their active sites.

Detailed mechanistic studies, such as those investigating the targeting of multidrug efflux pumps like the Multidrug and Toxic Compound Extrusion (MATE) family of transporters, have been conducted on the 3,4-dimethoxybenzohydrazide isomer. nih.govnih.gov These studies have used molecular docking and in silico methods to propose a binding mode. However, similar in-depth mechanistic investigations specifically for this compound derivatives are not currently available.

Enzyme Inhibition Potentials

The capacity of this compound derivatives to act as enzyme inhibitors has been explored, although the available data is limited.

Urease Inhibition Studies

Research indicates that derivatives of this compound have been explored for their potential to inhibit the urease enzyme. Urease is a critical virulence factor for some pathogenic bacteria. However, specific inhibitory concentration (IC₅₀) values and detailed structure-activity relationship (SAR) studies for this compound derivatives as urease inhibitors are not well-documented in published research.

In contrast, a significant body of work exists for 3,4-dimethoxybenzohydrazide derivatives, which have been synthesized and shown to possess excellent urease inhibitory potential, with some compounds exhibiting IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.govresearchgate.net Molecular docking studies for these isomers have further elucidated their binding interactions with the enzyme's active site. nih.gov The lack of similar detailed reports for the 2,4-dimethoxy isomer highlights another area for future investigation.

Due to the absence of specific inhibitory data, a data table for the urease inhibition potential of this compound derivatives cannot be compiled.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. mdpi.com The benzohydrazide-hydrazone scaffold is recognized as a potent inhibitor of α-glucosidase. nih.govresearchgate.net Studies on various N'-substituted benzylidene benzohydrazide-1,2,3-triazoles have demonstrated excellent inhibitory activity, with many derivatives showing IC50 values significantly lower than the standard drug, acarbose. nih.gov For instance, certain triazole-linked benzohydrazides achieved IC50 values as low as 0.01 µM, showcasing the powerful potential of this chemical class. nih.gov

While extensive research has been conducted on the broader class of benzohydrazides, specific studies focusing solely on this compound derivatives for α-glucosidase inhibition are not widely reported in the current literature. However, the consistent high potency of the general scaffold suggests that this compound derivatives represent a promising area for future investigation in the development of new antidiabetic agents.

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzohydrazide Derivatives This table presents data for related benzohydrazide compounds to illustrate the potential of the chemical class, as specific data for this compound derivatives is limited.

| Compound ID | Description | IC50 (µM) | Reference |

|---|---|---|---|

| 7a | N'-substituted benzylidene benzohydrazide-1,2,3-triazole | 0.02 | nih.gov |

| 7h | N'-substituted benzylidene benzohydrazide-1,2,3-triazole | 0.01 | nih.gov |

| 18 | Oxadiazole derivative with trihydroxy N-benzylidene moiety | 2.64 ± 0.05 | researchgate.net |

| Acarbose | Standard Drug | 752.10 | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govdovepress.com Consequently, inhibiting the VEGFR-2 kinase is a major strategy in modern anticancer drug discovery. dovepress.com Numerous heterocyclic compounds, such as those based on quinazoline, nicotinamide, and benzimidazole (B57391) scaffolds, have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.commdpi.com For example, certain nicotinamide-based derivatives have demonstrated VEGFR-2 inhibition with IC50 values as low as 60.83 nM. mdpi.com

Despite the intense focus on this target, a review of the scientific literature indicates a lack of specific studies evaluating this compound derivatives for their VEGFR-2 kinase inhibitory activity. The development of such derivatives could be a potential avenue for future research in the search for novel anti-angiogenic agents.

Research into Other Relevant Enzyme Targets

Beyond the well-studied areas of anticancer and antidiabetic research, derivatives of benzohydrazides have been explored for their effects on other enzyme systems. For instance, the isomeric 3,4-dimethoxybenzohydrazide has been used to develop urease inhibitors. While direct enzyme inhibition data for this compound itself is limited, its derivatives have been implicated in anticancer mechanisms that involve the modulation of key cellular enzymes. A significant enzyme target for many anticancer agents is DNA topoisomerase, which is crucial for managing DNA topology during cell replication. nih.gov The potential interaction of this compound derivatives with this enzyme is discussed further in the context of their anticancer effects.

Antiproliferative and Anticancer Effects

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., HepG-2, HT-29, A-549, HCT-116)

The this compound scaffold has been successfully incorporated into hybrid molecules with significant antiproliferative activity. A notable example is a series of resveratrol-hydrazone hybrids designed for chemopreventive activity against colorectal cancer. nih.gov One such derivative, N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-2,4-dimethoxybenzohydrazide (compound 6e ), demonstrated potent and selective cytotoxicity against colorectal cancer cell lines. nih.gov It exhibited an IC50 value of 6.5 µM against SW480 cells, while showing minimal toxicity in non-malignant cell lines. nih.gov

Studies on the closely related iodinated benzohydrazide-hydrazones have shown cytotoxicity against the human hepatocellular carcinoma (HepG-2) cell line, with some derivatives showing IC50 values as low as 11.72 µM. researchgate.net These findings underscore the potential of the benzohydrazide core structure in designing new cytotoxic agents.

Table 2: In Vitro Cytotoxicity of a this compound Derivative

| Compound ID | Chemical Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6e | N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-2,4-dimethoxybenzohydrazide | SW480 (colorectal) | 6.5 ± 1.9 | nih.gov |

| 7 | N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)isonicotinohydrazide | SW480 (colorectal) | 19.0 ± 1.4 | nih.gov |

| 7 | N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)isonicotinohydrazide | SW620 (colorectal) | 38.41 ± 3.3 | nih.gov |

Mechanistic Studies of Action: Apoptosis Induction and Cell Cycle Modulation

The cytotoxic effects of this compound derivatives are often mechanistically linked to the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle. The resveratrol-hydrazone hybrids, including the this compound derivative 6e , were found to exert their antiproliferative effects through mechanisms that likely involve cell cycle arrest. nih.gov

Broader studies on the parent benzamide (B126) class show that these compounds can induce a G2/M phase cell cycle block, which precedes the onset of apoptosis. nih.gov This cell death is often triggered through the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspase enzymes. nih.gov Furthermore, this induction of apoptosis by N-substituted benzamides has been shown to occur independently of the p53 tumor suppressor protein, which is an important characteristic for cancers with p53 mutations. nih.gov The ability of these derivatives to cause cell cycle arrest in phases such as G1/S or G2/M is a common mechanism for their anticancer activity. mdpi.commdpi.com

Interaction with DNA (e.g., Intercalation, Topoisomerase Inhibition)

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govuniprot.org They are validated targets for cancer chemotherapy, and many effective drugs function by inhibiting these enzymes. nih.gov The mechanism often involves the drug molecule inserting itself between the base pairs of the DNA helix, a process known as intercalation. mdpi.com This interaction can stabilize the complex between topoisomerase and the cleaved DNA strand, leading to permanent DNA breaks and initiating apoptosis. mdpi.com

Planar, polycyclic molecules are particularly effective DNA intercalators and topoisomerase inhibitors. mdpi.com Hydrazone derivatives of this compound can adopt a planar conformation, making them plausible candidates for this mechanism of action. While this is a recognized mode of action for many structurally related anticancer agents, specific experimental studies confirming the DNA intercalation or direct topoisomerase inhibition by this compound derivatives are not prominent in the reviewed literature.

Antioxidant Capacities and Free Radical Scavenging Properties (e.g., DPPH, Superoxide (B77818) Anion)

Derivatives of benzohydrazide, including those structurally similar to this compound, have been investigated for their ability to neutralize harmful free radicals. While direct studies on the 2,4-dimethoxy variant are limited in the provided search results, research on the closely related 2,4-dimethylbenzoylhydrazones offers valuable insights into the potential antioxidant activity of this class of compounds.

In a study on 2,4-dimethylbenzoylhydrazones, several derivatives demonstrated significant scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anions. nih.gov The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to scavenge 50% of the DPPH radicals, was determined for these derivatives. Notably, some of the synthesized 2,4-dimethylbenzoylhydrazones exhibited lower IC₅₀ values than the standard antioxidant, n-propyl gallate, indicating potent antioxidant activity. nih.gov

Similarly, the superoxide anion scavenging activity of these compounds was evaluated. Superoxide is a biologically important reactive oxygen species that can lead to oxidative stress and cellular damage. Several of the 2,4-dimethylbenzoylhydrazone derivatives showed superior superoxide scavenging activity compared to the standard, n-propyl gallate. nih.gov

Table 1: Antioxidant Activity of 2,4-Dimethylbenzoylhydrazone Derivatives

| Compound | DPPH Scavenging IC₅₀ (µM) | Superoxide Anion Scavenging IC₅₀ (µM) |

|---|---|---|

| Compound 1 | 25.6 | 98.3 |

| Compound 2 | 29.3 | 102.6 |

| Compound 3 | 29.8 | 105.6 |

| Compound 4 | 28.1 | Not Reported |

| Compound 6 | 30.1 | Not Reported |

| Compound 7 | 30.0 | Not Reported |

| n-Propyl Gallate (Standard) | 30.30 | 106.34 |

Note: The data presented is for 2,4-dimethylbenzoylhydrazone derivatives, which are structurally similar to this compound derivatives. The IC₅₀ value represents the concentration required to inhibit 50% of the radical activity.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the development of numerous diseases. Compounds that can modulate the immune response, particularly by controlling the production of inflammatory mediators, are of significant therapeutic interest. Research has shown that derivatives of 3,4-dimethoxybenzohydrazide possess immunomodulatory properties.

Specifically, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been found to exert anti-inflammatory effects by influencing the levels of key cytokines. In a study, these derivatives were shown to reduce the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). This dual action suggests a potential to restore the balance between pro- and anti-inflammatory responses in the body. The reduction of TNF-α is a critical target in the treatment of many inflammatory conditions. Conversely, the elevation of IL-10 is beneficial as it plays a crucial role in suppressing inflammatory responses.

Investigation of Other Biological Activities (e.g., Anti-ulcer, Larvicidal, Antidyslipidemic)

Beyond their antioxidant and anti-inflammatory properties, derivatives of dimethoxybenzohydrazide have been explored for a range of other biological activities.

Anti-ulcer Activity: Derivatives of 3,4-dimethoxybenzohydrazide have been synthesized and evaluated for their potential as anti-ulcer agents, specifically through the inhibition of the enzyme urease. Urease is a key enzyme in the survival and pathogenesis of Helicobacter pylori, a bacterium strongly associated with the development of gastric ulcers. By inhibiting this enzyme, these compounds can potentially disrupt the bacterium's ability to colonize the stomach lining. Several synthesized 3,4-dimethoxybenzohydrazide derivatives exhibited excellent urease inhibitory potential, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.

Table 2: Urease Inhibitory Activity of 3,4-Dimethoxybenzohydrazide Derivatives

| Compound | Urease Inhibition IC₅₀ (µM) |

|---|---|

| Compound 2 | 12.61 ± 0.07 |

| Compound 3 | 18.24 ± 0.14 |

| Compound 4 | 19.22 ± 0.21 |

| Compound 5 | 8.40 ± 0.05 |

| Thiourea (Standard) | 21.40 ± 0.21 |

The IC₅₀ value represents the concentration required to inhibit 50% of the urease enzyme activity.

Larvicidal Activity: N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have also been investigated for their larvicidal properties. This activity is particularly relevant for the control of disease-carrying insects. Studies have shown that these compounds can be effective against the larvae of certain insect species.

Antidyslipidemic Effects: While direct evidence for antidyslipidemic activity, such as the regulation of cholesterol and triglyceride levels, is not prominent in the reviewed literature for this compound derivatives, some related findings on lipid peroxidation have been noted. In a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, it was observed that in a rat model of bacterial infection, there was a significant increase in the lipid peroxidation byproduct, malondialdehyde (MDA), in the infected group. nih.gov This indicates an increase in oxidative stress, which can be associated with dyslipidemia. The study suggested that the antioxidant properties of these compounds could help in restoring the oxidant/antioxidant balance. nih.gov However, further specific studies are required to establish a direct link between this compound derivatives and the management of dyslipidemia.

Coordination Chemistry and Material Science Applications of 2,4 Dimethoxybenzohydrazide

Design and Synthesis of Metal Complexes Featuring 2,4-Dimethoxybenzohydrazide Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The ligand itself is often synthesized through a two-step process starting with the esterification of 2,4-dimethoxybenzoic acid, followed by hydrazinolysis of the resulting methyl 2,4-dimethoxybenzoate.

Commonly, the synthesis of the metal complexes is achieved by mixing a stoichiometric amount of the metal salt (e.g., chlorides, nitrates, or acetates) with the this compound ligand in an ethanolic solution. ekb.egsysrevpharm.org The reaction mixture is often heated under reflux for several hours to facilitate complex formation. ekb.egsysrevpharm.org In some cases, the addition of a base, such as triethylamine, is necessary to promote deprotonation of the ligand and subsequent coordination. ekb.eg The resulting metal complexes often precipitate out of the solution and can be isolated by filtration, washed, and dried. ekb.egsysrevpharm.org

The design of these complexes can be tuned by varying the metal ion, the counter-anion, and the reaction conditions, leading to a diverse range of coordination compounds with different stoichiometries and geometries. For instance, both 1:1 and 1:2 metal-to-ligand ratios have been reported for various transition metal complexes. ekb.egfortuneonline.org

Structural Aspects and Coordination Modes of Metal-Hydrazide Complexes

The this compound ligand can coordinate to metal ions in several ways due to the presence of multiple donor atoms, including the carbonyl oxygen, the terminal amine nitrogen, and the hydrazide nitrogen. ekb.eg This versatility allows for the formation of complexes with diverse structures and coordination geometries. numberanalytics.com

The most common coordination mode involves the ligand acting as a neutral bidentate donor, coordinating through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety. ekb.eg This chelation forms a stable five-membered ring with the metal center. In some instances, the hydrazide ligand can deprotonate and coordinate as a monoanionic bidentate ligand.

The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the nature of the other ligands present. numberanalytics.com Octahedral, tetrahedral, and square planar geometries are commonly observed for transition metal complexes. nios.ac.in For example, single-crystal X-ray diffraction studies have revealed octahedral geometries for some Ni(II) and Nd(III) complexes with related Schiff base ligands. tandfonline.com In some cases, polymeric structures can be formed where the hydrazide ligand or other bridging ligands link multiple metal centers. mdpi.com

Exploration of Physicochemical Properties in Coordination Compounds (e.g., Catalytic, Magnetic, Optical)

The coordination of this compound to metal ions can lead to complexes with interesting and potentially useful physicochemical properties.

Catalytic Properties: Metal complexes derived from hydrazide ligands have been explored as catalysts in various organic transformations. For instance, Grubbs catalysts, which are ruthenium-based complexes, are widely used for olefin metathesis. wikipedia.org While specific catalytic applications of this compound complexes are not extensively detailed in the provided search results, the general field of hydrazide-metal complexes in catalysis is an active area of research.

Optical Properties: Coordination compounds often exhibit distinct colors due to d-d electronic transitions in the metal center. libretexts.org The color of a complex is dependent on the energy difference between the d-orbitals, which is influenced by the identity of the metal ion and the coordinated ligands. libretexts.org The optical properties of these complexes can be studied using UV-Vis spectroscopy. sysrevpharm.org The absorption spectra can reveal information about the electronic structure and geometry of the complex. libretexts.orgnumberanalytics.com

Development of Novel Materials (e.g., Sensors, Optoelectronic Devices, Polymeric Systems)

The unique properties of this compound and its metal complexes make them promising candidates for the development of new materials.

Sensors: The ability of hydrazide derivatives to form complexes with specific metal ions can be exploited for the development of chemical sensors. These sensors could operate on various principles, including electrochemical or optical detection, where the binding of the target analyte to the hydrazide-based receptor induces a measurable signal. rug.nlrsc.orgnih.gov For instance, molecularly imprinted polymers (MIPs), which can be designed to specifically recognize target molecules, are a promising area for sensor development. frontiersin.org

Optoelectronic Devices: The optical and electronic properties of coordination compounds are relevant to the field of optoelectronics. nih.govresearchgate.netmdpi.comsigmaaldrich.com Materials with tunable light absorption and emission characteristics are sought after for applications in devices such as organic light-emitting diodes (OLEDs) and solar cells. While direct applications of this compound complexes in this area are still emerging, the fundamental properties of related coordination compounds suggest potential.

Polymeric Systems: The ability of some hydrazide ligands to bridge metal centers can lead to the formation of coordination polymers. mdpi.com These materials can exhibit a range of structures from one-dimensional chains to three-dimensional networks. mdpi.com The properties of these polymers can be tuned by modifying the organic ligand and the metal ion, opening up possibilities for creating materials with tailored magnetic, catalytic, or porous properties. google.comeuropa.eu

Emerging Research Frontiers and Future Prospects for 2,4 Dimethoxybenzohydrazide

Current Challenges and Knowledge Gaps in Research

Despite promising findings, several challenges and knowledge gaps impede the full realization of 2,4-Dimethoxybenzohydrazide's potential. A primary challenge lies in elucidating the precise mechanisms of action for its various biological effects. europa.eu While studies have demonstrated antimicrobial, anticancer, and antioxidant properties, the specific molecular targets and pathways involved often remain partially understood. acs.orgresearchgate.net For instance, in the context of its antimicrobial activity, identifying the exact bacterial or fungal components with which it interacts is crucial for overcoming resistance and enhancing efficacy.

Further research is needed to understand the structure-activity relationships (SAR) in greater detail. While some studies have explored how different substituents on the benzohydrazide (B10538) scaffold influence bioactivity, a more systematic and comprehensive investigation is required. tandfonline.comnih.gov This includes exploring a wider range of chemical modifications to map the key structural features responsible for potency and selectivity.

Knowledge gaps also exist regarding the compound's pharmacokinetic and pharmacodynamic profiles. researchgate.net Understanding how this compound and its derivatives are absorbed, distributed, metabolized, and excreted (ADME) in living organisms is essential for their development as therapeutic agents. Long-term toxicity studies and the identification of potential off-target effects are also critical areas that require more in-depth investigation. europa.eunih.gov

Potential for Drug Repurposing and Novel Therapeutic Development

Drug repurposing, the strategy of identifying new therapeutic uses for existing drugs, presents a significant opportunity for this compound and its analogs. novapublishers.comfrontiersin.org This approach can substantially reduce the time and cost associated with drug development, as it builds upon existing safety and manufacturing data. researchgate.net Given the broad spectrum of biological activities reported for hydrazide-containing compounds, this compound is a prime candidate for such investigations. acs.orgresearchgate.net

The potential therapeutic applications are diverse. For example, derivatives of N'-Benzylidene-3,4-dimethoxybenzohydrazide have shown promising antibacterial and antifungal activities, suggesting their potential development as novel antimicrobial agents to combat multidrug-resistant pathogens. tandfonline.comnih.gov Some hydrazone derivatives have also demonstrated significant antiproliferative activity against various cancer cell lines, opening avenues for the development of new anticancer therapies. researchgate.netmdpi.com

Furthermore, the structural similarities to other bioactive molecules suggest potential applications in other therapeutic areas. For instance, hydrazones have been investigated for their ability to inhibit enzymes like carbonic anhydrases, which are implicated in various diseases. nih.gov Exploring the activity of this compound derivatives against a wider range of therapeutic targets could uncover novel applications in areas such as neurodegenerative diseases or inflammatory disorders. nih.gov

Advancements in Synthesis and Derivatization for Enhanced Bioactivity and Selectivity

Recent advancements in synthetic methodologies are enabling the creation of novel this compound derivatives with improved biological properties. Researchers are employing various strategies to modify the core structure to enhance bioactivity, selectivity, and pharmacokinetic profiles.

One common approach involves the synthesis of hydrazide-hydrazones by reacting this compound with various aldehydes and ketones. nih.govnih.gov This allows for the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening. For example, the introduction of different aromatic and heterocyclic moieties has been shown to significantly impact the antimicrobial and anticancer activities of the resulting compounds. researchgate.nettandfonline.com

Another strategy focuses on creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. This can lead to synergistic effects and multi-target activities. For instance, creating hybrids with molecules known for their antioxidant or anti-inflammatory properties could result in compounds with a broader therapeutic window. acs.org

The table below summarizes some synthesized derivatives and their reported biological activities, illustrating the impact of structural modifications.

| Derivative Name | Modification | Reported Bioactivity |

| N'-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-2,4-dimethoxybenzohydrazide | Hybrid with a resveratrol-like moiety | Potential chemopreventive activity against colorectal cancer cells. mdpi.com |

| N'-(2,4,6-trimethylbenzylidene)-3,4-dimethoxybenzohydrazide | Substitution with a 2,4,6-trimethylphenyl group | Antimicrobial activity. tandfonline.com |

| 4-(1-((4-bromo-2-fluorobenzylidene)hydrazono)ethyl)benzene-1,3-diol | Derivatization from 2,4-dihydroxyacetophenone | Phosphodiesterase inhibition. nih.gov |

Integration of Advanced Computational Methods in Drug Design and Material Science for this compound

Advanced computational methods are playing an increasingly crucial role in accelerating the research and development of this compound-based compounds. mdpi.comemanresearch.org These in silico techniques offer a rational approach to drug design and material science, reducing the need for extensive and costly experimental screening. openmedicinalchemistryjournal.comnih.govbeilstein-journals.org

Molecular docking is a widely used computational tool to predict the binding affinity and interaction patterns of this compound derivatives with specific biological targets. mdpi.comresearchgate.net This allows researchers to prioritize compounds for synthesis and biological evaluation, thereby streamlining the discovery process. For example, docking studies have been used to investigate the binding modes of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives with the multidrug efflux pump (MATE), providing insights into their potential mechanism of antimicrobial action. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. emanresearch.org By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the activity of new, unsynthesized derivatives. This helps in designing compounds with enhanced potency and selectivity.

In addition to drug design, computational methods are also valuable in material science applications. Density Functional Theory (DFT) calculations can be used to predict the electronic and structural properties of this compound and its derivatives. acs.org This information is useful for designing novel materials with specific optical, electronic, or chemical properties.

Environmental Impact and Sustainability Considerations in Synthesis and Application

As with any chemical compound, it is essential to consider the environmental impact and sustainability of the synthesis and application of this compound. The principles of green chemistry provide a framework for developing more environmentally friendly chemical processes. acs.org

One key area of focus is the use of safer and more sustainable solvents in the synthesis of this compound and its derivatives. usc.edu Traditional organic solvents often pose environmental and health risks. Research into the use of greener alternatives, such as bio-based solvents or water, can significantly reduce the environmental footprint of the synthetic process. nih.gov The development of one-pot synthesis procedures can also improve efficiency and reduce waste. researchgate.net

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important consideration. acs.org Designing synthetic routes with high atom economy minimizes the generation of byproducts and waste.

Q & A

Q. How do researchers address discrepancies between in vitro and in vivo antimicrobial activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.